molecular formula C9H15ClN2S B3335499 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride CAS No. 1240526-34-4

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride

Cat. No.: B3335499
CAS No.: 1240526-34-4
M. Wt: 218.75 g/mol
InChI Key: RDIUWHGNCPFHHF-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine hydrochloride is a bicyclic amine derivative characterized by a partially saturated benzothiazole ring system. The compound’s molecular formula is C₉H₁₅ClN₂S, with a molecular weight of 230.75 g/mol (dihydrochloride form: C₉H₁₆Cl₂N₂S, 255.21 g/mol) .

This compound is cataloged as a chemical building block, suggesting applications in medicinal chemistry for synthesizing larger molecules or probing biological targets .

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIUWHGNCPFHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-34-4
Record name 2-Benzothiazoleethanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting compound is then reacted with ethylene diamine to introduce the ethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation techniques to shorten reaction times and increase yields . This method is advantageous as it provides a more efficient and scalable approach to synthesis compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Solubility Key Features
Target Compound Tetrahydrobenzothiazole None C₉H₁₅ClN₂S Data not reported Partially saturated ring
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine HCl Benzoxazole 6-Cl, 5-Me C₁₀H₁₂ClN₂O₂·HCl Soluble in water, alcohols Oxazole ring, halogenated
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine HCl Benzothiazole 5-CF₃ C₁₀H₁₀ClF₃N₂S Data not reported Electron-withdrawing CF₃
N-Methyl-1-(tetrahydrobenzothiazol-2-yl)methanamine diHCl Tetrahydrobenzothiazole N-Me (on methanamine) C₉H₁₆Cl₂N₂S Data not reported Methylated amine chain
Tryptamine Hydrochloride (Compound 1, ) Indole None C₁₀H₁₃ClN₂ Water-soluble Aromatic indole core

Key Observations :

  • Substituent Effects : The 5-CF₃ group in the benzothiazole analog introduces strong electron-withdrawing effects, which may modulate receptor binding or metabolic stability .
  • Amine Chain Modifications : Methylation of the amine (e.g., N-methyl in ) reduces hydrogen-bonding capacity, impacting interactions with biological targets.

Target Compound vs. Indole Derivatives (Compounds 1–3, )

Indole-based ethanamine hydrochlorides, such as tryptamine hydrochloride, exhibit antiplasmodial activity and bind HSP90 via hydrogen bonds to GLU527 and TYR604 . While the target compound lacks an indole ring, its primary amine and benzothiazole core may enable similar interactions with proteins or enzymes. The tetrahydrobenzothiazole’s partial saturation could reduce steric hindrance, allowing deeper binding pocket penetration.

Comparison with Fluorescent Probes

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride is used in fluorescent probes for biomolecular imaging . The benzoxazole core’s planar structure and halogen substitution enhance fluorescence quantum yield, whereas the target compound’s tetrahydrobenzothiazole may limit conjugation, reducing optical utility.

Pharmaceutical Impurities and Analogs

Compounds like 5-(2-chlorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 68559-48-8) are impurities in clopidogrel synthesis . These analogs share tetrahydro-heterocyclic cores but differ in ring systems (thienopyridine vs. benzothiazole), influencing their metabolic pathways and toxicity profiles.

Biological Activity

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H11N3S·HCl
  • Molecular Weight : 169.25 g/mol
  • CAS Number : 106092-09-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that it may act as an antagonist at certain neurotransmitter receptors and exhibit effects on cellular signaling pathways.

Neuropharmacological Effects

Research has shown that compounds similar to 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine can influence dopaminergic pathways. For example:

  • Antiparkinsonian Activity : Related compounds have been studied for their potential use as antiparkinson agents due to their ability to modulate dopamine levels in the brain .

Antitumor Activity

A series of studies have explored the antitumor properties of benzothiazole derivatives. Notably:

  • Selectivity Against Aneuploid Cells : Compounds structurally related to 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine have demonstrated high selectivity against aneuploid cell lines compared to diploid cell lines. This selectivity suggests a potential for these compounds in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazole derivatives often depends on specific structural features:

  • Hydroxymethyl Group : The presence of a hydroxymethyl group at the 2-position on the phenyl ring has been associated with enhanced potency and selectivity against tumor cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antitumor Agents :
    • A study identified that derivatives of 2-(4-amino phenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols exhibited significant antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-361). The most potent compound from this series was selected for further preclinical evaluation .
  • Neuroprotective Effects :
    • Another study examined the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. Results indicated that these compounds could potentially mitigate neuronal damage through antioxidant mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
2-(4-Aminophenyl)-4,5,6,7-tetrahydrobenzothiazol-7-olAntitumorSelective against aneuploid cells
N-(4,5,6,7-Tetrahydrobenzothiazol-2-Yl)acetamideNeuroprotectiveModulation of dopamine levels
2-Amino-4,5,6,7-tetrahydrobenzothiazoleAntiparkinsonianDopamine receptor interaction

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with sulfur-containing reagents under controlled temperature and pH. For example, benzothiazole derivatives can be synthesized via condensation reactions between 2-aminothiophenol derivatives and ketones or aldehydes, followed by hydrochlorination . Purification via recrystallization or column chromatography is critical, with purity validated by HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, chloroform/methanol mixtures) for purity assessment .
  • Spectroscopy : 1^1H NMR (DMSO-d6) to confirm proton environments, 13^13C NMR for carbon backbone, and FT-IR for functional groups (e.g., NH stretching at ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H+^+] at m/z 229.08) .

Q. What safety protocols are essential when handling this compound given its potential hazards?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes. Seek medical attention if irritation persists .
  • Storage : Store in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50_{50} values in kinase inhibition assays may arise from differences in ATP concentrations .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, DSSTox) to identify outliers and validate trends .
  • Dose-Response Curves : Use nonlinear regression models to assess potency and efficacy thresholds .

Q. What advanced computational methods can predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability and bioaccumulation using software like EPI Suite, incorporating logP (partition coefficient) and molecular connectivity indices .
  • Molecular Dynamics Simulations : Study hydrolysis pathways in aqueous environments (e.g., pH-dependent degradation of the benzothiazole ring) .
  • LC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil leachates) .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C, 75% RH) for 4 weeks and monitor degradation via UPLC-PDA. Adjust buffer systems (e.g., citrate buffer at pH 5.0) to enhance shelf life .
  • Lyophilization : For long-term storage, lyophilize the hydrochloride salt and store under nitrogen atmosphere to prevent oxidation .
  • Excipient Screening : Co-formulate with stabilizers (e.g., trehalose) to mitigate aggregation in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.